molecular formula C5H10ClNO2S B2861895 N-cyclopropyl-N-ethylsulfamoyl chloride CAS No. 1094786-72-7

N-cyclopropyl-N-ethylsulfamoyl chloride

Cat. No.: B2861895
CAS No.: 1094786-72-7
M. Wt: 183.65
InChI Key: NRWMZTKUHUMKJJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-ethylsulfamoyl chloride typically involves the reaction of N-cyclopropyl-N-ethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-cyclopropyl-N-ethylamine+Chlorosulfonic acidN-cyclopropyl-N-ethylsulfamoyl chloride+Hydrogen chloride\text{N-cyclopropyl-N-ethylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} N-cyclopropyl-N-ethylamine+Chlorosulfonic acid→N-cyclopropyl-N-ethylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-cyclopropyl-N-ethylamine and sulfur dioxide.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.

Major Products:

Scientific Research Applications

N-cyclopropyl-N-ethylsulfamoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethylsulfamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the sulfur atom, leading to the formation of various substituted products. This reactivity is crucial for its applications in organic synthesis and research .

Comparison with Similar Compounds

  • N-cyclopropyl-N-methylsulfamoyl chloride
  • N-cyclopropyl-N-propylsulfamoyl chloride
  • N-cyclopropyl-N-butylsulfamoyl chloride

Comparison: N-cyclopropyl-N-ethylsulfamoyl chloride is unique due to its specific alkyl group (ethyl) attached to the nitrogen atom. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds with different alkyl groups. The presence of the cyclopropyl group also adds to its distinct chemical properties .

Properties

IUPAC Name

N-cyclopropyl-N-ethylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMZTKUHUMKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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